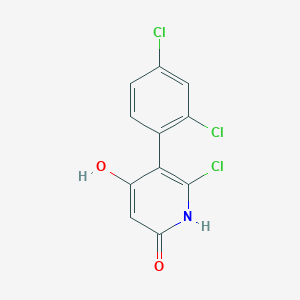

![molecular formula C23H14ClF2N3 B2574204 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-54-5](/img/structure/B2574204.png)

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

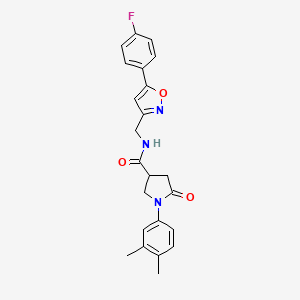

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, commonly known as CPQ, is a heterocyclic compound that has shown potential as a therapeutic agent in various scientific studies. CPQ belongs to the pyrazoloquinoline family of compounds and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Pyrazolo[3,4-c]quinolines and their derivatives are synthesized through various methods, including reduction followed by thermal cyclization, aminoalkylation, and reductive cyclization from nitropyrazoles. These compounds are explored for their unique structural and electronic properties, suggesting potential utility in developing new chemical entities with desired biological or physical properties (Nagarajan & Shah, 1992).

Photophysical Properties

- The optical absorption and fluorescence spectra of pyrazolo[3,4-b]quinoline derivatives indicate their potential as candidates for luminescent or electroluminescent applications. These properties are influenced by solvent polarity, suggesting these compounds could be useful in the development of sensors or in materials science where solvent-dependent optical properties are beneficial (Danel et al., 2010).

Corrosion Inhibition

- Quinoxaline derivatives, related in structural complexity to pyrazoloquinolines, have been investigated for their corrosion inhibition efficiency on mild steel in acidic medium. This suggests potential industrial applications in protecting metals from corrosion, which could extend to pyrazolo[3,4-c]quinoline derivatives under similar conditions (Saraswat & Yadav, 2020).

Material Science and Electronics

- The photovoltaic properties of pyrano[3,2-c]quinoline derivatives and their application in organic-inorganic photodiode fabrication demonstrate the utility of such compounds in electronic devices. Their rectification behavior and photovoltaic properties under illumination suggest that derivatives of pyrazolo[3,4-c]quinoline could similarly be explored for use in electronic and photovoltaic applications (Zeyada et al., 2016).

Mecanismo De Acción

Mode of Action

It is hypothesized that the compound may interact with its targets through a radical process . The specific interactions and resulting changes are subject to ongoing research.

Biochemical Pathways

Given the compound’s structure, it is possible that it may be involved in the difluoromethylation of heterocycles . The downstream effects of these pathways are currently under investigation.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF2N3/c1-13-2-8-20-17(10-13)23-18(12-27-20)22(14-3-5-15(24)6-4-14)28-29(23)21-9-7-16(25)11-19(21)26/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKQWSUNXBBYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride](/img/structure/B2574131.png)

![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)

![2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)

![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)